molecular formula C10H13ClO4S B049842 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride CAS No. 118943-25-2

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

Cat. No. B049842
M. Wt: 264.73 g/mol
InChI Key: UFZBQBXKJZWBBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonyl chloride compounds, such as hydroxyalkanesulfonyl chlorides, involves chlorination of hydroxyalkanesulfinate salts in a nonpolar medium. For instance, hydroxyalkanesulfonyl chlorides can be obtained by chlorination of a dichloromethane suspension of sodium hydroxyalkanesulfinate (King & Rathore, 1987). This process might be closely related to the synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, suggesting a method that involves initial preparation of a sulfinate salt followed by chlorination.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride compounds, including 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, can be elucidated using various spectroscopic methods. For related compounds, DFT (Density Functional Theory) calculations can provide insights into molecular parameters such as bond lengths and angles, charge distribution, and the potential energy distribution of vibrational modes (Viji et al., 2020).

Chemical Reactions and Properties

Sulfonyl chlorides are reactive towards nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions are central to the chemical properties of sulfonyl chlorides. For example, the reaction of hydroxyalkanesulfonyl chloride with triethylamine in ethanol can lead to the formation of sultones, illustrating the compound's reactivity and potential for cyclization (King & Rathore, 1987).

Scientific Research Applications

Synthesis of Functional Aromatic Multisulfonyl Chlorides

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride plays a crucial role in the synthesis of functional aromatic multisulfonyl chlorides, serving as a key intermediate in the development of complex organic molecules. This compound is instrumental in the formation of structures such as 3,5-bis(chlorosulfonyl)-1-acetophenone and related compounds through oxidative chlorination processes. These multisulfonyl chlorides are foundational in creating dendritic and complex organic architectures, indicating their significant utility in synthetic chemistry and material science applications (Percec et al., 2001).

Green Chemistry in Aromatic Electrophilic Substitution Reactions

In green chemistry, 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride's derivatives have been explored for their efficacy in aromatic electrophilic substitution reactions, such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This approach has demonstrated not only high conversion rates but also enhanced regioselectivity compared to traditional molecular solvents, showcasing the compound's potential in sustainable chemical processes (Ross & Xiao, 2002).

Development of Polymer Electrolyte Membranes

The compound has found applications in the development of polymer electrolyte membranes for fuel cells. By incorporating sulfonic acid groups through long alkyl side chains derived from 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, researchers have synthesized poly(phenylene ether)s with excellent properties as proton exchange membranes. These polymers exhibit good mechanical, oxidative, and dimensional stabilities, along with high proton conductivities, making them promising materials for fuel cell applications (Zhang et al., 2013).

Synthesis of Photosensitive Polymers

Moreover, the compound has been utilized in the synthesis of photosensitive polymers, where it acts as a precursor for polymers containing photosensitive unsaturated keto groups in the main chain. These polymers, derived from 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, have demonstrated significant solubility in common organic solvents and improved thermal stability, making them suitable for applications requiring photocrosslinking and thermal resistance (Kaniappan et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZBQBXKJZWBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408720
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride

CAS RN

118943-25-2
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenoxy)propane sulfonyl chloride
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